2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-pyran-4-yl]-N-(4-sulfamoylbenzyl)acetamide
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Overview
Description
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is a complex organic compound that features a pyrrole ring, an oxane ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the pyrrole ring, followed by the construction of the oxane ring. The final step involves the introduction of the sulfonamide group. Common reagents used in these reactions include pyrrole, oxane derivatives, and sulfonamide precursors. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. This includes the use of industrial reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities. The optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles
Major Products
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
4-(1H-Pyrrol-1-yl)benzoic acid: Shares the pyrrole ring structure but lacks the oxane and sulfonamide groups.
Phenyl boronic acid derivatives: Similar in terms of functional group diversity but differ in core structure
Uniqueness
2-[4-(1H-pyrrol-1-yl)oxan-4-yl]-N-[(4-sulfamoylphenyl)methyl]acetamide is unique due to its combination of a pyrrole ring, an oxane ring, and a sulfonamide group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds .
Properties
Molecular Formula |
C18H23N3O4S |
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Molecular Weight |
377.5 g/mol |
IUPAC Name |
2-(4-pyrrol-1-yloxan-4-yl)-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C18H23N3O4S/c19-26(23,24)16-5-3-15(4-6-16)14-20-17(22)13-18(7-11-25-12-8-18)21-9-1-2-10-21/h1-6,9-10H,7-8,11-14H2,(H,20,22)(H2,19,23,24) |
InChI Key |
HDEXVSPFYJADES-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1(CC(=O)NCC2=CC=C(C=C2)S(=O)(=O)N)N3C=CC=C3 |
Origin of Product |
United States |
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